4-Bromo-3-fluoro-5-(trifluoromethoxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-fluoro-5-(trifluoromethoxy)benzoic acid is an organic compound with the molecular formula C8H3BrF4O3 It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, and trifluoromethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-fluoro-5-(trifluoromethoxy)benzoic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-fluoro-5-(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoic acids, while oxidation and reduction reactions can produce different derivatives with altered functional groups .
Scientific Research Applications
4-Bromo-3-fluoro-5-(trifluoromethoxy)benzoic acid has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 4-Bromo-3-fluoro-5-(trifluoromethoxy)benzoic acid exerts its effects depends on its specific application. In chemical reactions, the compound’s functional groups interact with reagents and catalysts to form new products. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
- 4-Bromo-3-fluoro-5-(trifluoromethyl)benzoic acid
- 4-Bromo-3-fluoro-5-(trifluoromethoxy)benzene
- 3-Fluoro-4-(trifluoromethyl)benzoic acid
Comparison: Compared to similar compounds, 4-Bromo-3-fluoro-5-(trifluoromethoxy)benzoic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it particularly valuable in specific research and industrial applications .
Properties
Molecular Formula |
C8H3BrF4O3 |
---|---|
Molecular Weight |
303.00 g/mol |
IUPAC Name |
4-bromo-3-fluoro-5-(trifluoromethoxy)benzoic acid |
InChI |
InChI=1S/C8H3BrF4O3/c9-6-4(10)1-3(7(14)15)2-5(6)16-8(11,12)13/h1-2H,(H,14,15) |
InChI Key |
SWFYMURZCIMYSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)(F)F)Br)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.